![molecular formula C5H6N4 B13728257 7H-Imidazo[1,5-A]imidazol-2-amine CAS No. 344330-36-5](/img/structure/B13728257.png)
7H-Imidazo[1,5-A]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Imidazo[1,5-A]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[1,5-A]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,2-diaminobenzene with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7H-Imidazo[1,5-A]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazoles.
Scientific Research Applications
7H-Imidazo[1,5-A]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7H-Imidazo[1,5-A]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, such as signal transduction, leading to altered cellular functions .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,5-a]quinoxaline: Exhibits anticancer activity and is used in drug development.
Imidazo[4,5-b]pyridine: Acts as a GABA receptor agonist and is used in the treatment of neurological disorders.
Uniqueness: 7H-Imidazo[1,5-A]imidazol-2-amine stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its versatility makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
344330-36-5 |
|---|---|
Molecular Formula |
C5H6N4 |
Molecular Weight |
122.13 g/mol |
IUPAC Name |
7H-imidazo[1,2-c]imidazol-2-amine |
InChI |
InChI=1S/C5H6N4/c6-4-2-9-3-7-1-5(9)8-4/h2-3H,1,6H2 |
InChI Key |
QORKUDNWXBVIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=CN2C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


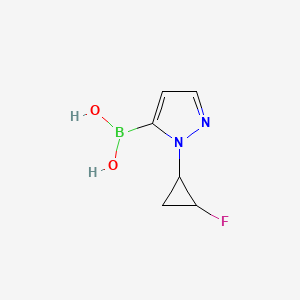
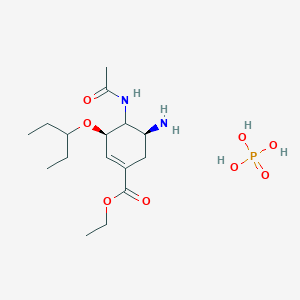
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
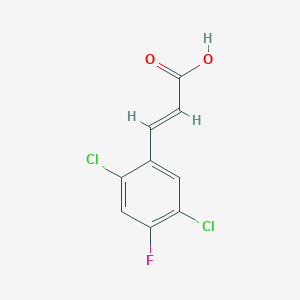
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)

![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)


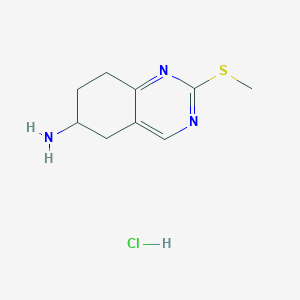
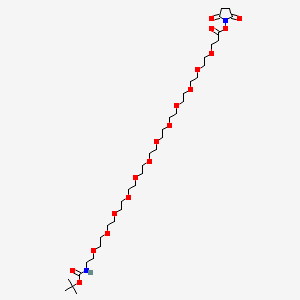
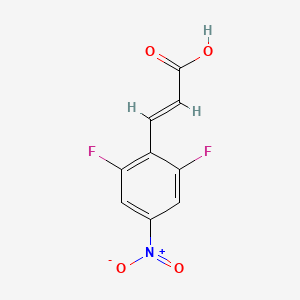
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)

